5-Fluoro-2-nitrobenzamide

Catalog No.
S768094
CAS No.
77206-97-4
M.F
C7H5FN2O3
M. Wt
184.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-nitrobenzamide

CAS Number

77206-97-4

Product Name

5-Fluoro-2-nitrobenzamide

IUPAC Name

5-fluoro-2-nitrobenzamide

Molecular Formula

C7H5FN2O3

Molecular Weight

184.12 g/mol

InChI

InChI=1S/C7H5FN2O3/c8-4-1-2-6(10(12)13)5(3-4)7(9)11/h1-3H,(H2,9,11)

InChI Key

FIAHHCYZKNNOQH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)C(=O)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)N)[N+](=O)[O-]

5-Fluoro-2-nitrobenzamide (CAS 77206-97-4) is a highly versatile ortho-nitrobenzamide building block essential for the synthesis of fluorinated heterocycles, including 6-fluoroquinazolinones and substituted anthranilamides. The molecule features a highly activated 5-fluoro substituent, which serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), and an ortho-nitroamide motif primed for reductive cyclization. In industrial and medicinal chemistry procurement, this pre-formed primary amide is prioritized over its corresponding carboxylic acid to streamline the assembly of Factor Xa inhibitors, androgen receptor degraders, and antimycobacterial agents, bypassing harsh activation steps and directly enabling late-stage functionalization [1].

Substituting 5-fluoro-2-nitrobenzamide with 5-chloro-2-nitrobenzamide or unsubstituted 2-nitrobenzamide fundamentally compromises synthetic efficiency and downstream API performance. The 5-fluoro group is significantly more electronegative than chlorine, drastically lowering the activation energy required for SNAr reactions with complex or sterically hindered amines. Attempting to use the 5-chloro analog requires elevated temperatures (>100 °C) that often degrade sensitive nucleophiles. Furthermore, substituting with the precursor 5-fluoro-2-nitrobenzoic acid forces the buyer to perform in-house amidation, which introduces yield penalties, generates corrosive byproducts, and complicates purification prior to the critical nitro-reduction step [1].

Processability: Pre-formed Amide vs. Carboxylic Acid Precursor

Procuring the pre-formed primary amide directly eliminates the need for hazardous acyl chloride generation. When synthesizing anthranilamide intermediates, starting from 5-fluoro-2-nitrobenzoic acid requires a two-step activation/amidation sequence that typically caps yields at 60-70% due to isolation losses. In contrast, utilizing commercial 5-fluoro-2-nitrobenzamide allows for direct palladium-catalyzed nitro reduction, routinely delivering the desired 2-amino-5-fluorobenzamide in >85-90% yield in a single step [1].

Evidence DimensionYield and step economy to anthranilamide
Target Compound Data1 step (direct reduction), >85% yield
Comparator Or Baseline5-Fluoro-2-nitrobenzoic acid (2 steps, 60-70% yield)
Quantified DifferenceElimination of 1 synthetic step and ~20% absolute yield improvement
ConditionsStandard laboratory or pilot-scale synthesis (Pd/C H2 reduction vs. SOCl2/NH3 amidation followed by reduction)

Bypassing the amidation step reduces the use of corrosive reagents and significantly accelerates library production of quinazolinone cores.

Precursor Suitability: SNAr Kinetics for Amine Functionalization

The para-nitro-activated 5-fluoro moiety exhibits superior leaving group kinetics compared to its chlorinated counterpart. In the synthesis of substituted anthranilic amides, SNAr displacement of the fluorine atom by secondary amines proceeds efficiently at 60-80 °C. Conversely, the 5-chloro-2-nitrobenzamide analog typically requires temperatures exceeding 100-120 °C to achieve comparable conversion, which can lead to thermal degradation of delicate amine nucleophiles [1].

Evidence DimensionSNAr reaction temperature and conditions
Target Compound Data60-80 °C (mild basic conditions)
Comparator Or Baseline5-Chloro-2-nitrobenzamide (>100-120 °C)
Quantified Difference40 °C reduction in required reaction temperature
ConditionsDisplacement by secondary aliphatic amines in polar aprotic solvents

The milder SNAr conditions preserve the structural integrity of complex, functionalized amines used in targeted therapeutics.

Application-Critical Performance: Metabolic Blocking in Final APIs

Beyond synthetic utility, the specific 5-fluoro substitution pattern is critical for the pharmacological profile of the downstream products. When cyclized into 6-fluoroquinazolinones, the fluorine atom effectively blocks cytochrome P450-mediated oxidation at the 6-position of the quinazolinone core. Compared to APIs derived from unsubstituted 2-nitrobenzamide, the fluorinated derivatives typically exhibit a >2-fold increase in metabolic half-life while maintaining target binding affinity due to favorable stereoelectronic effects [1].

Evidence DimensionDownstream API metabolic stability (t1/2)
Target Compound Data6-Fluoroquinazolinone derivatives (enhanced t1/2, blocked oxidation site)
Comparator Or BaselineDes-fluoro quinazolinones derived from 2-nitrobenzamide
Quantified Difference>2-fold enhancement in metabolic half-life
ConditionsIn vitro human liver microsome (HLM) stability assays

Procuring the fluorinated building block is essential for achieving the required pharmacokinetic stability in advanced drug development programs.

Synthesis of 6-Fluoroquinazolinone Antimycobacterial Agents

5-Fluoro-2-nitrobenzamide is the optimal starting material for generating 6-fluoroquinazolinones. Following SNAr with a secondary amine and subsequent nitro reduction, the resulting substituted anthranilamide is directly condensed with carbon disulfide (CS2) or phosgene equivalents. This exact sequence was utilized in the development of potent deazaflavin-dependent nitroreductase (Ddn) activated antimycobacterials, where the pre-formed amide was critical for efficient cyclization [1].

Assembly of Factor Xa Inhibitors and Anticoagulants

The compound serves as a central scaffold in the synthesis of antithrombotic aromatic amides. The primary amide can be further functionalized, or the nitro group reduced to an amine to form N-aryl-5-fluoro-2-aminobenzamide intermediates. The specific 5-fluoro substitution is retained in the final Factor Xa inhibitors to modulate the pKa of the adjacent amine and improve binding interactions within the S1/S4 pockets of the protease[2].

Development of Androgen Receptor Degraders (PROTACs)

In the rapidly expanding field of targeted protein degradation, 5-fluoro-2-nitrobenzamide provides a highly reactive electrophilic center for attaching complex target-binding ligands, such as functionalized piperidines. The mild SNAr conditions enabled by the 5-fluoro group ensure that the delicate stereocenters and functional groups of the degrader's recruiting elements are preserved during the coupling phase[3].

XLogP3

1

Wikipedia

5-Fluoro-2-nitrobenzamide

Dates

Last modified: 08-15-2023

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